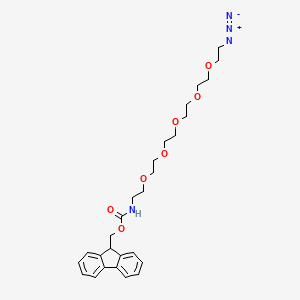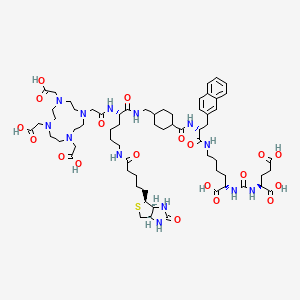
Biotin-NH-PSMA-617
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-NH-PSMA-617 is a biotinylated derivative of the small molecule PSMA-617, designed to target the prostate-specific membrane antigen (PSMA), which is prominently expressed on prostate tumor cells . This compound combines the targeting capabilities of PSMA-617 with the biotin moiety, allowing for high-affinity binding and efficient internalization into prostate cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-NH-PSMA-617 involves the conjugation of biotin to PSMA-617. The process typically includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Conjugation to PSMA-617: The activated biotin is then reacted with PSMA-617 under mild conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process would likely involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-NH-PSMA-617 can undergo various chemical reactions, including:
Substitution Reactions: The biotin moiety can be substituted with other functional groups to modify its properties.
Conjugation Reactions: It can be conjugated with different labels or therapeutic agents for imaging or treatment purposes.
Common Reagents and Conditions
Coupling Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Conditions: Mild temperatures (room temperature to 37°C), neutral to slightly basic pH.
Major Products Formed
The major product formed from these reactions is this compound itself, which can be further modified or labeled for specific applications.
Applications De Recherche Scientifique
Biotin-NH-PSMA-617 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a probe for studying PSMA interactions and binding affinities.
Biology: Facilitates the study of prostate cancer cell biology and PSMA expression.
Medicine: Applied in diagnostic imaging (e.g., PET imaging) and targeted radioligand therapy for prostate cancer
Industry: Potential use in the development of diagnostic kits and therapeutic agents.
Mécanisme D'action
Biotin-NH-PSMA-617 exerts its effects by targeting the prostate-specific membrane antigen (PSMA) on prostate cancer cells. The biotin moiety allows for high-affinity binding to PSMA, leading to efficient internalization into the cells. Once inside, it can deliver therapeutic agents or imaging labels directly to the tumor cells, enhancing the efficacy of treatment and diagnosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Biotin-NH-PSMA-617 is unique due to its biotinylation, which enhances its binding affinity and internalization efficiency compared to PSMA-617 alone. This modification allows for more versatile applications in both diagnostic and therapeutic settings .
Propriétés
Formule moléculaire |
C65H97N13O19S |
|---|---|
Poids moléculaire |
1396.6 g/mol |
Nom IUPAC |
(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexanoyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C65H97N13O19S/c79-52(14-4-3-13-51-58-50(40-98-51)73-65(97)74-58)66-23-7-5-11-46(69-53(80)36-75-25-27-76(37-55(83)84)29-31-78(39-57(87)88)32-30-77(28-26-75)38-56(85)86)60(90)68-35-41-15-19-44(20-16-41)59(89)70-49(34-42-17-18-43-9-1-2-10-45(43)33-42)61(91)67-24-8-6-12-47(62(92)93)71-64(96)72-48(63(94)95)21-22-54(81)82/h1-2,9-10,17-18,33,41,44,46-51,58H,3-8,11-16,19-32,34-40H2,(H,66,79)(H,67,91)(H,68,90)(H,69,80)(H,70,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,92,93)(H,94,95)(H2,71,72,96)(H2,73,74,97)/t41?,44?,46-,47-,48-,49+,50-,51-,58-/m0/s1 |
Clé InChI |
CSWUDCLVTNJNET-LQBUBBGQSA-N |
SMILES isomérique |
C1CC(CCC1CNC(=O)[C@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)NC(=O)CN4CCN(CCN(CCN(CC4)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC5=CC6=CC=CC=C6C=C5)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
C1CC(CCC1CNC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)CN4CCN(CCN(CCN(CC4)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC5=CC6=CC=CC=C6C=C5)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


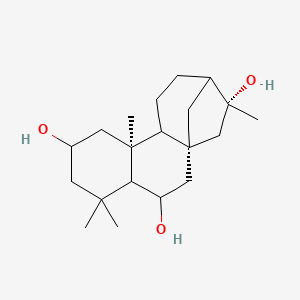
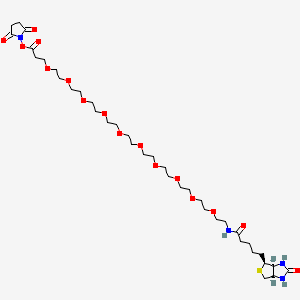
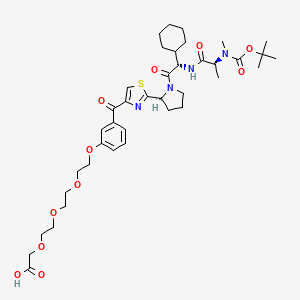
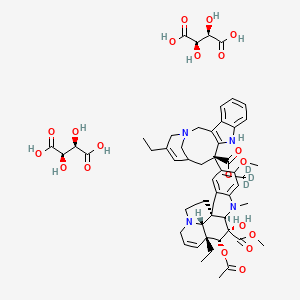
![Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15145441.png)


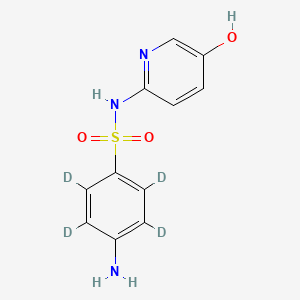
![4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B15145473.png)
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B15145477.png)
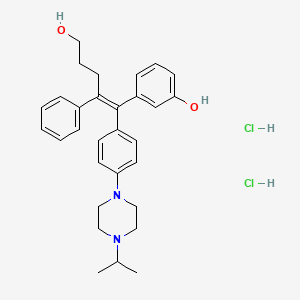
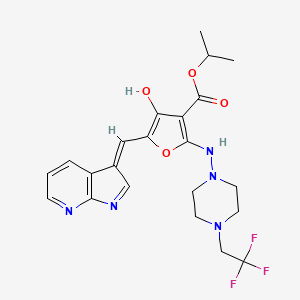
![(3S,3aS,9aS,9bS)-3,6-dimethyl-9-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3H,3aH,4H,5H,9aH,9bH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B15145488.png)
